![molecular formula C16H17NO3 B187401 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine CAS No. 355816-11-4](/img/structure/B187401.png)
1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine
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Overview
Description
The compound “1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group and a 3-methoxybenzyl group, both of which are common in organic chemistry .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxol and methoxybenzyl groups could potentially undergo a variety of organic reactions .Scientific Research Applications
Understanding Psychoactive Substance Properties
Research on psychoactive substances like 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) has provided insight into the pharmacological, physiological, and toxicological characteristics of such compounds. Despite being primarily known for their recreational use, these substances offer a window into the complex interactions between synthetic chemicals and biological systems, highlighting the critical need for comprehensive scientific documentation and analysis of their effects, both therapeutic and harmful (Corkery et al., 2012).
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, showcases the application of organic compounds in the development of new materials with specific optical properties. These materials contribute significantly to advancements in display technologies and optical devices, demonstrating the importance of organic chemistry in material science (Henderson & Imrie, 2011).
Novel Recreational Drugs and Hallucinogenic Properties
The emergence of novel psychoactive substances, including those with hallucinogenic effects, prompts extensive research into their pharmacology, metabolism, and potential therapeutic applications. Methoxetamine, a compound with similarities to ketamine, exemplifies the dual nature of such substances—offering potential insights into novel therapeutic mechanisms while also posing significant risks for misuse and adverse health effects (Zawilska, 2014).
Dopamine D2 Receptor Ligands
Research into dopamine D2 receptor ligands, including compounds with structural analogies to 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, has provided valuable insights into the treatment of neuropsychiatric disorders. Understanding the pharmacophore structure and its affinity for D2 receptors helps in the development of more effective treatments for conditions such as schizophrenia, Parkinson's disease, and depression (Jůza et al., 2022).
Environmental Impact of Chemical Compounds
The study of the occurrence, fate, and behavior of parabens in aquatic environments exemplifies the broader environmental impact of chemical compounds. Understanding how such substances, which may share structural or functional similarities with 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, interact with ecosystems is crucial for assessing potential environmental risks and developing strategies for mitigating adverse effects (Haman et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIAUKWFDEKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353753 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine | |
CAS RN |
355816-11-4 |
Source
|
Record name | N-[(3-Methoxyphenyl)methyl]-1,3-benzodioxole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355816-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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